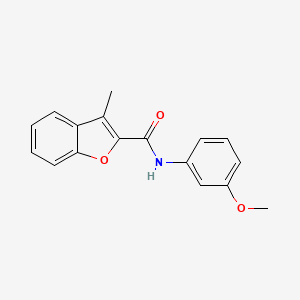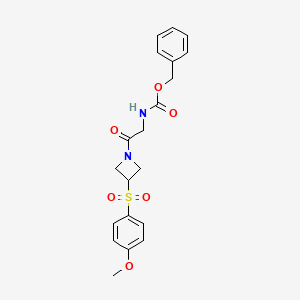![molecular formula C16H18FN5O2 B2880102 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1326857-10-6](/img/structure/B2880102.png)
1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide” is a complex organic compound. It contains a fluorobenzyl group attached to a 1,2,3-triazole ring, which is further linked to a piperidine ring via a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a 1,2,3-triazole ring, a fluorobenzyl group, and a piperidine ring. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .作用機序
The mechanism of action of 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the metabolism of neurotransmitters such as acetylcholine, dopamine, and serotonin. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their neurotransmission and results in the improvement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to improve cognitive and behavioral functions in animal models of Alzheimer's disease, Parkinson's disease, and depression. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its reproducible synthesis method, and its potential applications in medicinal chemistry. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability, and its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of other neurological disorders such as schizophrenia, anxiety, and epilepsy. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to determine its safety and efficacy in vivo. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of enzymes involved in neurological disorders.
合成法
The synthesis of 1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide involves the reaction of 4-fluorobenzyl azide with piperidine-4-carboxylic acid in the presence of copper (I) catalyst. The resulting intermediate is then treated with isocyanate to obtain the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
科学的研究の応用
1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, the compound has been proposed as a potential therapeutic agent for the treatment of these diseases.
Safety and Hazards
特性
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c17-13-3-1-11(2-4-13)9-22-10-14(19-20-22)16(24)21-7-5-12(6-8-21)15(18)23/h1-4,10,12H,5-9H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUSOHYBGPOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


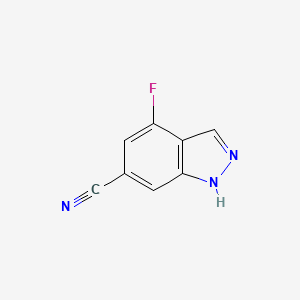

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2880028.png)

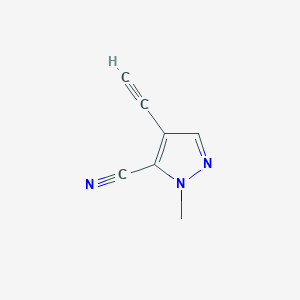
![5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880032.png)
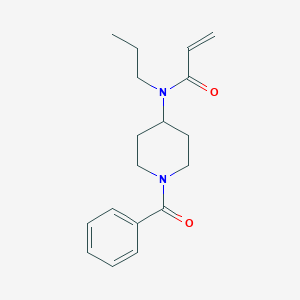
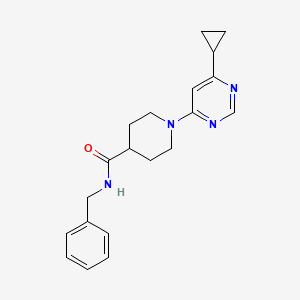
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

